molecular formula C20H26N4S B7751884 4-(4-TERT-BUTYLPHENYL)-6-(DIETHYLAMINO)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

4-(4-TERT-BUTYLPHENYL)-6-(DIETHYLAMINO)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7751884
M. Wt: 354.5 g/mol
InChI Key: BOWCZZHREOUPNF-UHFFFAOYSA-N
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Description

4-(4-TERT-BUTYLPHENYL)-6-(DIETHYLAMINO)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-TERT-BUTYLPHENYL)-6-(DIETHYLAMINO)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Substitution Reactions: Introduction of the tert-butylphenyl and diethylamino groups can be done through nucleophilic substitution reactions.

    Thioether Formation: The methylsulfanyl group can be introduced via a thioetherification reaction using appropriate thiol reagents.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis using optimized reaction conditions, catalysts, and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmaceuticals: Potential use as a drug candidate due to its structural similarity to known bioactive pyrimidines.

    Biological Probes: Used in research to study enzyme interactions and cellular pathways.

Industry

    Agrochemicals: Potential use as a pesticide or herbicide.

    Dyes and Pigments: Used in the synthesis of organic dyes.

Mechanism of Action

The mechanism of action of 4-(4-TERT-BUTYLPHENYL)-6-(DIETHYLAMINO)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE would depend on its specific application. In pharmaceuticals, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-TERT-BUTYLPHENYL)-6-(DIMETHYLAMINO)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
  • 4-(4-TERT-BUTYLPHENYL)-6-(DIETHYLAMINO)-2-(METHOXY)PYRIMIDINE-5-CARBONITRILE

Uniqueness

4-(4-TERT-BUTYLPHENYL)-6-(DIETHYLAMINO)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is unique due to the presence of both diethylamino and methylsulfanyl groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(4-tert-butylphenyl)-6-(diethylamino)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4S/c1-7-24(8-2)18-16(13-21)17(22-19(23-18)25-6)14-9-11-15(12-10-14)20(3,4)5/h9-12H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWCZZHREOUPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1C#N)C2=CC=C(C=C2)C(C)(C)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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